2-(2-Methylbenzyl)azepane
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Description
“2-(2-Methylbenzyl)azepane” is a chemical compound with the molecular formula C14H21N . It is used in research and development .
Synthesis Analysis
The synthesis of azepanes, including “2-(2-Methylbenzyl)azepane”, has been a subject of research. One strategy involves the preparation of complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene . Another approach involves a Pd/LA-catalyzed reaction that proceeds smoothly under extremely mild conditions .Molecular Structure Analysis
The molecular structure of “2-(2-Methylbenzyl)azepane” can be analyzed using quantum mechanics at the B3LYP and the CCSD(T) levels of theory with the triple-zeta quality basis set 6-311+G(d,p) .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Methylbenzyl)azepane” can be studied using high-level quantum mechanical calculations . These reactions often involve the conversion of the nitro group into a singlet nitrene .Future Directions
properties
IUPAC Name |
2-[(2-methylphenyl)methyl]azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-7-4-5-8-13(12)11-14-9-3-2-6-10-15-14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLRNHRKUXOMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397814 |
Source
|
Record name | 2-[(2-methylphenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzyl)azepane | |
CAS RN |
383129-31-5 |
Source
|
Record name | 2-[(2-methylphenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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